molecular formula C24H20BrClN2O2 B11975445 9-Bromo-2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11975445
M. Wt: 483.8 g/mol
InChI Key: ZXJZOEODZSDMIP-UHFFFAOYSA-N
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Description

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether is a complex organic compound characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a pyrazolo-benzoxazin ring system

Preparation Methods

The synthesis of 4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolo-benzoxazin ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and chlorophenyl groups: These groups are introduced through substitution reactions using brominating and chlorinating agents.

    Etherification: The final step involves the formation of the ether linkage through a reaction with an appropriate phenol derivative.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether can be compared with other similar compounds, such as:

    4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethylpyrrole-3-carbonitrile: This compound shares some structural similarities but differs in its functional groups and overall structure.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a pyrazole ring, but with different substituents and properties.

Properties

Molecular Formula

C24H20BrClN2O2

Molecular Weight

483.8 g/mol

IUPAC Name

9-bromo-2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20BrClN2O2/c1-2-29-19-10-5-16(6-11-19)24-28-22(20-13-17(25)7-12-23(20)30-24)14-21(27-28)15-3-8-18(26)9-4-15/h3-13,22,24H,2,14H2,1H3

InChI Key

ZXJZOEODZSDMIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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